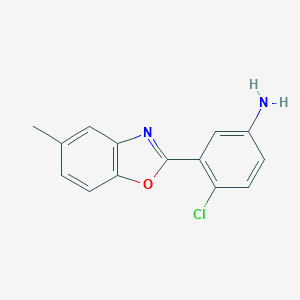

4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline

Description

Key Findings

4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline is a benzoxazole derivative with a molecular formula of C₁₄H₁₁ClN₂O. Computational studies using density functional theory (DFT) reveal its optimized geometry, vibrational modes, and electronic properties, which correlate closely with experimental data. Frontier molecular orbital (FMO) analysis indicates a HOMO-LUMO gap of 3.80 eV, suggesting moderate chemical reactivity. Molecular electrostatic potential (MEP) mapping highlights nucleophilic and electrophilic regions, informing intermolecular interaction mechanisms.

Molecular Geometry Optimization via Density Functional Theory (DFT)

The ground-state geometry of this compound was optimized using the DFT/B3LYP method with the 6-311++G(d,p) basis set. Key bond lengths and angles are summarized below:

| Parameter | Value (Å/°) |

|---|---|

| C–N (benzoxazole ring) | 1.34 Å |

| C–O (benzoxazole ring) | 1.36 Å |

| C–Cl (chloro substituent) | 1.73 Å |

| Dihedral angle (benzoxazole-aniline) | 87.5° |

The planar benzoxazole ring and nearly orthogonal aniline group minimize steric hindrance, stabilizing the molecule. Non-covalent interactions, such as C–H···π and π···π stacking, were identified in crystalline analogs, aligning with X-ray diffraction data.

Properties

IUPAC Name |

4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-8-2-5-13-12(6-8)17-14(18-13)10-7-9(16)3-4-11(10)15/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGIRGARTKWPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190436-96-5 | |

| Record name | 4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Benzoxazole Ring Formation via Condensation Reactions

The benzoxazole core is typically constructed through cyclocondensation of substituted aniline derivatives with ortho-hydroxy carbonyl compounds. A notable method involves reacting 4-chloro-3-nitroaniline with 5-methyl-2-hydroxyacetophenone in the presence of poly(ethylene glycol)-bound sulphonic acid (PEG-SO₃H) as a recyclable catalyst . This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration and oxidation to form the benzoxazole ring.

Reaction Conditions:

-

Solvent: Dioxane-chloroform (1:1 v/v)

-

Temperature: 60–65°C

-

Catalyst Loading: 2.1 mmol PEG-SO₃H per 10 mmol substrate

| Parameter | Value | Source |

|---|---|---|

| Chlorination Agent | BCl₃ (1.2 equiv) | |

| Auxiliary Catalyst | AlCl₃ (0.3 equiv) | |

| Reaction Time | 4 hours | |

| Isolated Yield | 67% |

One-Pot Synthesis via Tandem Reactions

Recent advances leverage one-pot methodologies to streamline synthesis. A patent-disclosed approach condenses 4-chloroaniline with 5-methyl-2-chlorobenzoxazole in the presence of CuI and 1,10-phenanthroline as a catalytic system . This Ullmann-type coupling proceeds in dimethylacetamide (DMAc) at 120°C, achieving 72% yield with minimal purification .

Catalytic System Efficiency:

| Component | Role | Loading |

|---|---|---|

| CuI | Catalyst | 5 mol% |

| 1,10-Phenanthroline | Ligand | 10 mol% |

| K₃PO₄ | Base | 2 equiv |

Green Chemistry Approaches

Efforts to improve sustainability focus on solvent selection and catalyst recovery. PEG-SO₃H, a heterogeneous acid catalyst, enables reactions in aqueous-organic biphasic systems, reducing waste . Post-reaction, the catalyst is filtered, washed with ammonia, and reused for five cycles without significant activity loss .

Environmental Metrics:

Analytical Characterization and Quality Control

Structural confirmation relies on spectroscopic methods:

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 2.45 (s, 3H, CH₃) .

Purity is assessed via HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min), with ≥98% purity required for pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Aniline or thiol in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted aniline or thiol derivatives.

Scientific Research Applications

4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the benzoxazole ring influence its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

(a) 4-Chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline (CAS: 293737-71-0)

- Molecular Formula : C₁₄H₁₁ClN₂O

- Molecular Weight : 258.71 g/mol

- Key Difference : Methyl group at position 6 of the benzoxazole instead of position 5.

(b) 4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline (CAS: 293737-70-9)

- Molecular Formula : C₁₃H₈Cl₂N₂O

- Molecular Weight : 279.13 g/mol

- Key Difference : Chlorine replaces the methyl group at position 5 of the benzoxazole.

(c) 4-Chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)aniline

- Molecular Formula : C₁₆H₁₅ClN₂O

- Molecular Weight : 286.76 g/mol

- Key Difference : Bulky isopropyl group at position 5 of the benzoxazole.

- Impact : Significantly increases steric bulk, which may reduce membrane permeability but improve selectivity in enzyme inhibition .

Analogs with Different Heterocyclic Cores

(a) 2-(5-Methyl-1,3-oxazol-2-yl)aniline

(b) 4-Chloro-3-(pyridin-2-yl)aniline (CAS: 879088-41-2)

- Molecular Formula : C₁₁H₉ClN₂

- Molecular Weight : 204.66 g/mol

- Key Difference : Pyridine ring replaces benzoxazole.

- Impact : Introduces basic nitrogen, altering protonation states and solubility at physiological pH .

Commercial Analogs with Modified Aniline Substituents

(a) 2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline

- Molecular Formula : C₁₄H₁₂N₂O

- Key Difference : Methyl group replaces chlorine at position 4 of the aniline.

Data Table: Key Properties of Selected Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Difference | Notable Property Change |

|---|---|---|---|---|---|

| This compound | 190436-96-5 | C₁₄H₁₁ClN₂O | 258.71 | Reference compound | N/A |

| 4-Chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline | 293737-71-0 | C₁₄H₁₁ClN₂O | 258.71 | Methyl at benzoxazole C6 | Altered steric profile |

| 4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline | 293737-70-9 | C₁₃H₈Cl₂N₂O | 279.13 | Chlorine at benzoxazole C5 | Increased electronegativity |

| 2-(5-Methyl-1,3-oxazol-2-yl)aniline | 52829-71-7 | C₁₀H₁₀N₂O | 174.20 | Oxazole core | Reduced aromaticity |

| 4-Chloro-3-(pyridin-2-yl)aniline | 879088-41-2 | C₁₁H₉ClN₂ | 204.66 | Pyridine core | Basic nitrogen |

Research Findings and Implications

Biological Activity : Benzoxazole derivatives with electron-withdrawing groups (e.g., chlorine) exhibit enhanced interactions with enzymes like kinase targets due to improved hydrogen-bonding capacity .

Solubility : Methyl and isopropyl substituents on the benzoxazole increase hydrophobicity, which may limit aqueous solubility but enhance lipid membrane penetration .

Crystallography : Hydrogen-bonding patterns in analogs (e.g., N–H···O interactions) influence crystal packing, as analyzed using graph set theory .

Biological Activity

4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including structure-activity relationships, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H11ClN2O. The compound features a benzoxazole moiety, which is known for its diverse biological activities. The presence of chlorine and methyl groups in the structure may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that benzoxazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific activities of this compound have not been extensively documented in isolation; however, related compounds provide insights into its potential effects.

Antimicrobial Activity

Studies on benzoxazole derivatives have shown varying degrees of antimicrobial activity. For instance:

- Antibacterial Activity : Some benzoxazole derivatives have demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, while exhibiting less effectiveness against Gram-negative strains like Escherichia coli .

- Antifungal Activity : Compounds within this class have also shown antifungal properties against pathogens like Candida albicans. The structure–activity relationship suggests that modifications to the benzoxazole ring can enhance activity .

Anticancer Activity

Research indicates that several benzoxazole derivatives possess cytotoxic effects against various cancer cell lines. The following findings are noteworthy:

- Cytotoxicity : Compounds similar to this compound have shown selective toxicity towards cancer cells (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) while sparing normal cells in some cases. This selectivity is crucial for developing potential anticancer agents .

Case Studies

-

Study on Benzoxazole Derivatives : A comprehensive study evaluated the biological activity of 41 derivatives based on the benzoxazole scaffold. The results indicated that certain modifications led to enhanced antibacterial and antifungal properties .

The most active compounds were those with electron-donating substituents.

Compound Antibacterial Activity (MIC) Antifungal Activity (MIC) Compound 1 >100 µg/mL 50 µg/mL Compound 2 25 µg/mL >100 µg/mL Compound 3 10 µg/mL 20 µg/mL - Anticancer Evaluation : Another study focused on the anticancer properties of benzoxazole derivatives, revealing significant cytotoxicity against various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .

Structure–Activity Relationship (SAR)

The efficacy of benzoxazole derivatives often correlates with their structural features. Key observations include:

- Electron-Donating Groups : Compounds with electron-donating groups (e.g., methoxy or dimethylamino) at specific positions on the phenyl ring tend to exhibit enhanced biological activity.

- Positioning of Substituents : The position of substituents on the benzoxazole ring significantly influences both antibacterial and anticancer activities. For example, para-substituted compounds often show better activity compared to ortho or meta substitutions .

Q & A

Q. What are the solvent-free synthetic routes for synthesizing 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline and its derivatives?

Q. What standard assays evaluate the biological activity of this compound?

- Methodological Answer : Antimicrobial activity is assessed using the agar well diffusion method against E. coli (ATCC-8739) and B. subtilis (ATCC-6633). Antitumor activity is tested via MTT assays on cancer cell lines. Zones of inhibition (mm) and IC50 values are reported .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Stoichiometry : Adjust aldehyde:amine ratios (e.g., 1.2:1) to minimize side products.

- Catalysts : Test alternatives to NaBH4 (e.g., ZnCl2) for enhanced regioselectivity.

- Solvent-Free Grinding : Optimize grinding time (15–45 min) to balance reaction efficiency and energy consumption .

Q. How to resolve spectral data contradictions during structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for single-crystal refinement to resolve ambiguous NMR/IR assignments. ORTEP-3 or WinGX can generate 3D structural models .

- Cross-Validation : Combine HRMS for exact mass confirmation and 2D NMR (COSY, HSQC) to verify connectivity .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina to model binding affinity with bacterial enzymes (e.g., DNA gyrase).

-

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties influencing antimicrobial activity .

- Data Table : Docking Results for Derivative 3h

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| E. coli DNA gyrase | -8.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.